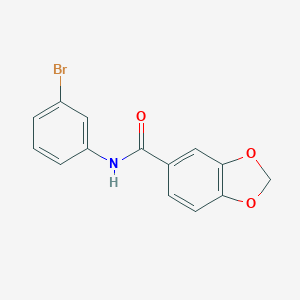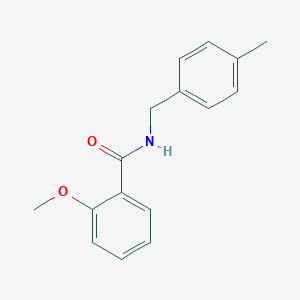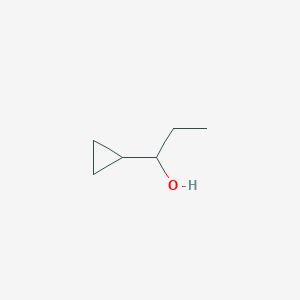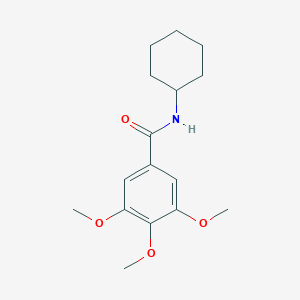
N-(3-bromophenyl)-1,3-benzodioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromophenyl)-1,3-benzodioxole-5-carboxamide, also known as BPCA, is a chemical compound that has been widely studied for its potential use in scientific research. BPCA is a member of the benzodioxole family of compounds, which have been shown to have various biological activities.
Mecanismo De Acción
The exact mechanism of action of N-(3-bromophenyl)-1,3-benzodioxole-5-carboxamide is not fully understood. However, studies have shown that this compound can bind to GABA receptors and modulate their activity, leading to changes in neuronal excitability. This compound has also been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of GABA receptor activity, inhibition of amyloid-beta peptide aggregation, and potential neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-bromophenyl)-1,3-benzodioxole-5-carboxamide in lab experiments is its high selectivity for GABA receptors, which allows for more specific modulation of neuronal activity. However, one limitation is the potential for off-target effects, which may complicate data interpretation.
Direcciones Futuras
There are several future directions for research involving N-(3-bromophenyl)-1,3-benzodioxole-5-carboxamide, including further studies on its potential use as a fluorescent probe for detecting protein-protein interactions, as well as its potential as a treatment for neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential off-target effects.
Métodos De Síntesis
N-(3-bromophenyl)-1,3-benzodioxole-5-carboxamide can be synthesized through a multi-step process involving the reaction of 3-bromophenol with potassium hydroxide, followed by the reaction of the resulting product with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. The final step involves the reaction of the intermediate product with 4-aminobenzoic acid to yield this compound.
Aplicaciones Científicas De Investigación
N-(3-bromophenyl)-1,3-benzodioxole-5-carboxamide has been studied for its potential use in various scientific research applications, including as a fluorescent probe for detecting protein-protein interactions, a modulator of GABA receptors, and a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-(3-bromophenyl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO3/c15-10-2-1-3-11(7-10)16-14(17)9-4-5-12-13(6-9)19-8-18-12/h1-7H,8H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHDCHFQYKEWTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC(=CC=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30349974 |
Source


|
| Record name | N-(3-bromophenyl)-1,3-benzodioxole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30349974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
349114-14-3 |
Source


|
| Record name | N-(3-bromophenyl)-1,3-benzodioxole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30349974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














